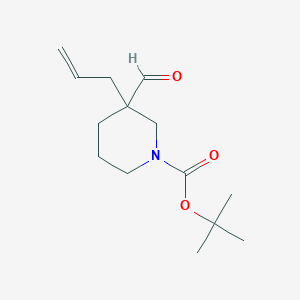

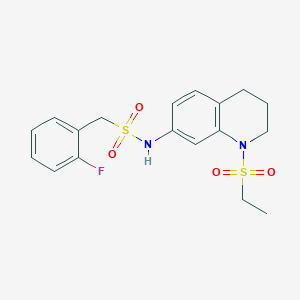

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group is a bulky substituent often used in organic chemistry for kinetic stabilization .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For example, tert-butyl groups can be introduced through reactions with isobutene or tert-butanol . The piperidine ring could potentially be formed through a cyclization reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl groups are generally nonpolar and hydrophobic, while the carboxylate ester could potentially participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Stereoselective Syntheses

Research has demonstrated the use of derivatives of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate in stereoselective syntheses. For instance, studies on the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates highlight the compound's role in producing cis and trans isomers through reactions with L-selectride and formic or benzoic acid, followed by alkaline hydrolysis, showcasing its importance in creating stereospecific compounds (Boev et al., 2015).

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The described synthetic method offers a high yield route, emphasizing the compound's significance in the development of novel therapeutics aimed at targeting specific pathways in cancer cells (Zhang et al., 2018).

Multicomponent Reactions

The use of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate in multicomponent reactions has been explored, where its derivatives participate in palladium-catalyzed reactions to produce polysubstituted aminopyrroles and bicyclic analogues. This underscores the compound's versatility and utility in synthesizing complex structures through efficient reaction pathways (Qiu et al., 2017).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate, serve as versatile intermediates in the asymmetric synthesis of amines. This showcases the compound's role in synthesizing a wide range of enantioenriched amines, highlighting its importance in creating chiral compounds for pharmaceutical applications (Ellman et al., 2002).

Synthesis of Chiral Auxiliary Compounds

Research into the synthesis and applications of new chiral auxiliary compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrates the broader utility of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate derivatives in enantioselective synthesis. These compounds facilitate the preparation of enantiomerically pure acids and peptides, further illustrating the compound's role in advancing synthetic chemistry and drug development (Studer et al., 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUWRAQSJNGPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2963802.png)

![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)